N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide
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Overview
Description
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopropylethyl group, a triazole ring, and an azepane sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropylethyl Group: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a transition metal catalyst.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, typically involving the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Azepane Ring: The azepane ring can be synthesized through a ring-closing reaction, often using a suitable diamine and a dihalide under basic conditions.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide can be compared with other similar compounds, such as:
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)piperidine-1-sulfonamide: Similar structure but with a piperidine ring instead of an azepane ring.
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)morpholine-1-sulfonamide: Similar structure but with a morpholine ring instead of an azepane ring.
The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(1-cyclopropylethyl)-N-methyl-4-(triazol-1-yl)azepane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2S/c1-12(13-5-6-13)17(2)22(20,21)18-9-3-4-14(7-10-18)19-11-8-15-16-19/h8,11-14H,3-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYCZESNAOFBEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)N2CCCC(CC2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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